molecular formula C20H25NO3 B3816471 (3S*,4S*)-1-(2-hydroxy-5-methylbenzyl)-4-(3-methoxyphenyl)piperidin-3-ol

(3S*,4S*)-1-(2-hydroxy-5-methylbenzyl)-4-(3-methoxyphenyl)piperidin-3-ol

Cat. No. B3816471
M. Wt: 327.4 g/mol
InChI Key: ILBIWZQSLFFGOV-AZUAARDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-(2-hydroxy-5-methylbenzyl)-4-(3-methoxyphenyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. It has been the subject of several scientific studies due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (3S*,4S*)-1-(2-hydroxy-5-methylbenzyl)-4-(3-methoxyphenyl)piperidin-3-ol is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and acetylcholine. It has also been suggested that it may protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(2-hydroxy-5-methylbenzyl)-4-(3-methoxyphenyl)piperidin-3-ol has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce oxidative stress and protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of using (3S*,4S*)-1-(2-hydroxy-5-methylbenzyl)-4-(3-methoxyphenyl)piperidin-3-ol in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of action of various neurodegenerative disorders and to develop new therapies for these disorders. One limitation of using (3S*,4S*)-1-(2-hydroxy-5-methylbenzyl)-4-(3-methoxyphenyl)piperidin-3-ol in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of (3S*,4S*)-1-(2-hydroxy-5-methylbenzyl)-4-(3-methoxyphenyl)piperidin-3-ol. One direction is to study its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to study its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of (3S*,4S*)-1-(2-hydroxy-5-methylbenzyl)-4-(3-methoxyphenyl)piperidin-3-ol and to optimize its therapeutic potential.

Scientific Research Applications

(3S*,4S*)-1-(2-hydroxy-5-methylbenzyl)-4-(3-methoxyphenyl)piperidin-3-ol has been studied for its potential therapeutic applications in several areas. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(3S,4S)-1-[(2-hydroxy-5-methylphenyl)methyl]-4-(3-methoxyphenyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-14-6-7-19(22)16(10-14)12-21-9-8-18(20(23)13-21)15-4-3-5-17(11-15)24-2/h3-7,10-11,18,20,22-23H,8-9,12-13H2,1-2H3/t18-,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBIWZQSLFFGOV-AZUAARDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CN2CCC(C(C2)O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)CN2CC[C@H]([C@@H](C2)O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4S*)-1-(2-hydroxy-5-methylbenzyl)-4-(3-methoxyphenyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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